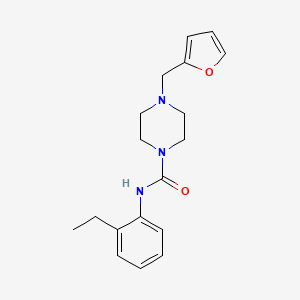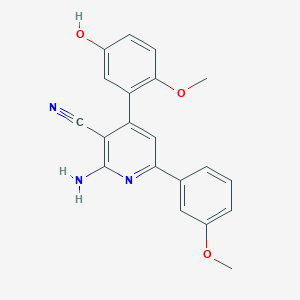
N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide, also known as EF-1, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential therapeutic effects on several diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide involves its interaction with several molecular targets. This compound has been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses. Moreover, this compound has been found to modulate the activity of several ion channels and neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins. This compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. Moreover, this compound has been found to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Moreover, this compound has not been extensively tested in vivo, and its toxicity profile is not well established.
Zukünftige Richtungen
There are several future directions for the research on N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide. One direction is to investigate the pharmacokinetic and pharmacodynamic properties of this compound in vivo. This would help to determine the optimal dosage and administration route for this compound. Another direction is to explore the potential therapeutic effects of this compound on other diseases such as cardiovascular diseases and metabolic disorders. Moreover, it would be interesting to investigate the synergistic effects of this compound with other compounds or therapies. Finally, it would be important to investigate the toxicity profile of this compound in vivo to ensure its safety for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic effects on several diseases. Its mechanism of action involves its interaction with several molecular targets, and it has several biochemical and physiological effects. This compound has several advantages for lab experiments, but its limitations need to be addressed. Future research on this compound should focus on investigating its pharmacokinetic and pharmacodynamic properties, exploring its potential therapeutic effects on other diseases, and investigating its toxicity profile.
Synthesemethoden
The synthesis method of N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide involves the reaction of 2-furylmethylamine with 2-ethylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of acetic acid to form this compound. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide has been found to have potential therapeutic effects on several diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-15-6-3-4-8-17(15)19-18(22)21-11-9-20(10-12-21)14-16-7-5-13-23-16/h3-8,13H,2,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWPRDKXRKRNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336338.png)
![11-(1H-indazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5336342.png)

![2-(1-azepanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5336367.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5336370.png)
![2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5336379.png)
![2-(4-{[4-(4-methyl-3-{[(pyridin-2-ylmethyl)amino]sulfonyl}phenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B5336387.png)
![2-[4-(ethylamino)pyrimidin-2-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336391.png)
![3-{2-[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5336394.png)
![1-[(2,4-dimethoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B5336395.png)
![6-[(diethylamino)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5336405.png)
![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B5336413.png)
![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5336426.png)
![ethyl 2-{5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5336434.png)
